molecular formula C23H22N4O B2796958 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide CAS No. 862810-52-4

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

Cat. No.: B2796958
CAS No.: 862810-52-4
M. Wt: 370.456
InChI Key: GVNNMMIUKVOGCQ-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl and butanamide groups are then introduced through subsequent reactions, often involving acylation and amide bond formation[{{{CITATION{{{_2{Synthesis of Novel Amide-Functionalized Imidazo [1,2- a]pyrimidin-5 (1 ...](https://link.springer.com/article/10.1134/S1070428022030216).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide has shown potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: In medicine, this compound and its derivatives could be explored for therapeutic applications. Its potential as an anticancer agent has been investigated, with some derivatives showing promising results in preclinical studies.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidin-2-yl derivatives

  • Phenylbutanamide derivatives

  • Other imidazo[1,2-a]pyrimidin-2-yl-phenyl compounds

Uniqueness: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its unique combination of functional groups may offer distinct advantages in certain applications.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNNMMIUKVOGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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